N-(phenylsulfonyl)nicotinamide
Description
N-(benzenesulfonyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of sulfonamides and carboxamides It is characterized by the presence of a benzenesulfonyl group attached to a pyridine ring, which is further connected to a carboxamide group
Properties
Molecular Formula |
C12H10N2O3S |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
N-(benzenesulfonyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N2O3S/c15-12(10-5-4-8-13-9-10)14-18(16,17)11-6-2-1-3-7-11/h1-9H,(H,14,15) |
InChI Key |
GNPDPVRNDGWPFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzenesulfonyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for N-(benzenesulfonyl)pyridine-3-carboxamide are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(benzenesulfonyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-(benzenesulfonyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase IX.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(benzenesulfonyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to the disruption of cellular processes in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromophenyl)pyridine-3-carboxamide
- N-(2-Hydroxyethyl)pyridine-3-carboxamide
- N-(Pyridin-3-yl)pyridine-2-carboxamide
Uniqueness
N-(benzenesulfonyl)pyridine-3-carboxamide is unique due to its specific structural features that confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity sets it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
